1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
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Overview
Description
Fmoc-L-indoline-2-carboxylic acid is a chemical compound with the molecular formula C24H19NO4 and a molecular weight of 385.41 g/mol . It is commonly used in proteomics research and is known for its high purity, typically ≥99% . This compound is a derivative of indoline, a bicyclic heterocycle, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-indoline-2-carboxylic acid typically involves the protection of the amino group of L-indoline-2-carboxylic acid with the Fmoc group. This can be achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of Fmoc-L-indoline-2-carboxylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced as a white to off-white powder and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF) solution.
Major Products Formed
The major products formed from these reactions include various indole derivatives, alcohol derivatives, and functionalized amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fmoc-L-indoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Fmoc-L-indoline-2-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The indoline ring structure also contributes to the compound’s biological activity by interacting with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-phenylalanine: Similar in structure and used for similar applications in peptide synthesis.
Fmoc-L-tyrosine: Also used in peptide synthesis and has similar protective properties.
Uniqueness
Fmoc-L-indoline-2-carboxylic acid is unique due to its indoline ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C24H18NO4- |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/p-1/t22-/m0/s1 |
InChI Key |
FWYAYXBFHLDIRA-QFIPXVFZSA-M |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Origin of Product |
United States |
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